2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one
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Overview
Description
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a precursor compound.
Cyclization: Formation of the benzothiophene ring structure.
Methylation: Addition of a methyl group to the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the nitro and methyl groups.
2-Methylbenzothiophene: Lacks the nitro group.
3-Nitrobenzothiophene: Lacks the methyl group.
Uniqueness
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
74458-91-6 |
---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-methyl-3-nitro-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C9H9NO3S/c1-5-9(10(12)13)8-6(11)3-2-4-7(8)14-5/h2-4H2,1H3 |
InChI Key |
KBIRKTKXMPHBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)CCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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